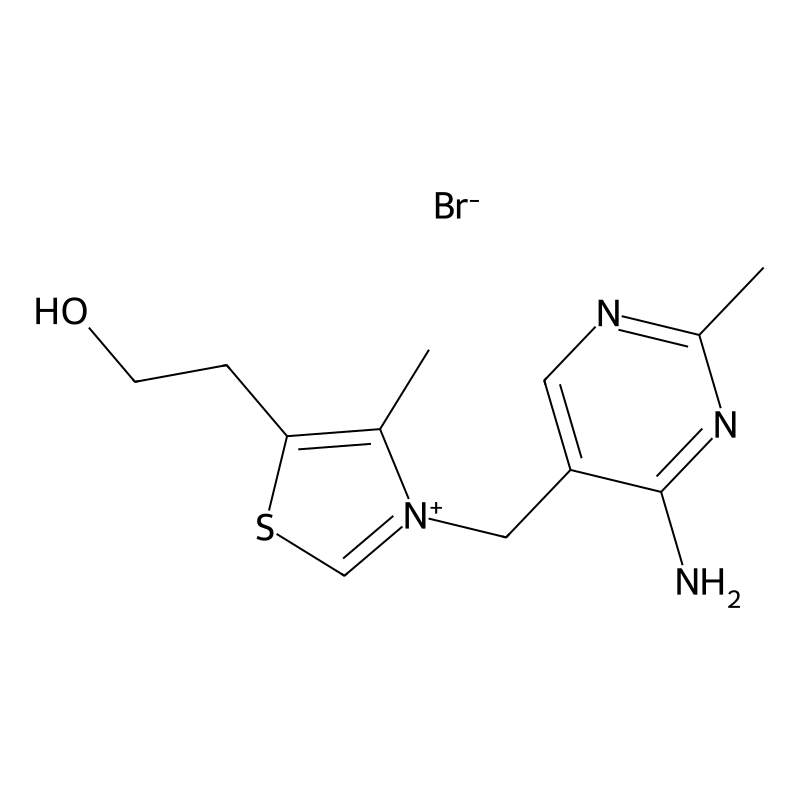

Thiamine bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Early Clinical Applications and Physiological Research

Initial research into thiamine bromide explored its therapeutic potential for various conditions. The table below summarizes key findings from these early clinical and experimental studies.

| Area of Research | Key Findings | Dosage & Administration | Citation/Period |

|---|---|---|---|

| Gastrointestinal Ulcers | Effective for pain relief; improved general well-being; disappearance of dyspeptic symptoms (vomiting, nausea). | 20-40 mg daily; 10-20 intravenous injections per course. [1] | 1963 [1] |

| Cerebral Circulation & Hypertension | Lowered tonicity of cerebral vessels; increased cerebral blood flow; mild hypotensive effect. | Cats: 5-7 mg/kg (IV); Humans: 1 mL of 6% solution (IM). [2] | 1976 [2] |

| Vasodilatory Rhinopathy | Used in injections to treat vasodilatory forms of neurovegetative rhinopathy. | Not specified in results. [3] | 1976 [3] |

Analytical Methods for Determination

Early quantitative analysis of this compound faced challenges due to the complexity of biological and pharmaceutical samples. The following workflow outlines a historical method for its determination.

Historical analytical workflow for this compound.

- Sample Preparation: Thiamine is stable under acidic conditions but degrades in alkaline environments, so samples were acidified immediately [4]. Proteins were precipitated using acids like trichloroacetic acid (TCA) or perchloric acid, sometimes with heating or autoclaving, to release protein-bound thiamine [4].

- Analysis Method: One developed method used amperometric titration for determination in pharmaceutical forms [5]. This method would have relied on the electrochemical properties of this compound for quantification.

- Methodological Context: Other historical methods mentioned for this compound quantification include gravimetric and fluorometric techniques [3]. These methods required careful sample preparation to isolate the compound and ensure accurate results.

Form and Function: Thiamine vs. This compound

This compound is a specific salt form of vitamin B1. The broader physiological role of thiamine is well-established, which explains the therapeutic interest in its bromide salt.

- Essential Cofactor: In the body, thiamine is converted to its active form, Thiamine Pyrophosphate (TPP). TPP is a crucial coenzyme for several key enzymes involved in cellular energy metabolism, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the citric acid cycle, and transketolase in the pentose phosphate pathway [6].

- Deficiency and Disease: Severe thiamine deficiency leads to beriberi, which affects the cardiovascular and nervous systems, and Wernicke-Korsakoff syndrome, often associated with chronic alcoholism [6]. The historical use of this compound for non-deficient conditions suggests research into its potential pharmacological effects beyond nutritional supplementation.

Research Gaps and Future Directions

The search results reveal several areas where information on this compound is incomplete, which could guide future investigation:

- Discovery Details: The exact date and key figures involved in the initial discovery and synthesis of this compound are not clearly identified in the available sources. The broader history of thiamine (vitamin B1) itself is better documented [7] [8].

- Molecular Pathway: A specific diagram of this compound's role in inducing Systemic Acquired Resistance (SAR) in plants [9] was not generated because the search results, while confirming the phenomenon, lacked sufficient detail on the intermediate signaling molecules required to construct a reliable pathway.

References

- 1. - Thiamine for ulcers of the stomach and duodenum bromide [kazanmedjournal.ru]

- 2. [Effect of thiamine on cerebral circulation and arterial...] bromide [pubmed.ncbi.nlm.nih.gov]

- 3. | Semantic Scholar this compound [semanticscholar.org]

- 4. Assays—Advances, Challenges, and Caveats - PMC Thiamine [pmc.ncbi.nlm.nih.gov]

- 5. Determination of thiamine by the bromide of amperometric... method [link.springer.com]

- 6. | Linus Pauling Institute | Oregon State University Thiamin [lpi.oregonstate.edu]

- 7. Beriberi was first described by Chinese physicians around 300 ad long... [journals.lww.com]

- 8. sciencedirect.com/science/article/abs/pii/B9780128103876000010 [sciencedirect.com]

- 9. Vitamin B1 Functions as an Activator of Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of thiamine bromide on cerebral circulation

Experimental Data on Thiamine Bromide's Effects

The table below summarizes the quantitative findings and methodologies from a 1976 study on this compound [1].

| Aspect | Experimental Findings (Animal Model - Cats) | Clinical Findings (Human - Hypertensive Patients) |

|---|---|---|

| Dosage & Administration | 5-7 mg/kg, intravenously [1] | 1 ml of a 6% solution, intramuscularly [1] |

| Key Measured Parameters | Cerebral blood flow rate, total arterial pressure, oxygen tension in brain tissue, pressure in cerebral venous vessels [1] | Rheoencephalographic (REG) readings, overall arterial pressure [1] |

| Observed Effects on Circulation | Lowered tonicity of intra- and extracranial vessels; increased pulsed blood volume variations in cranial vessels [1] | Lowered tonicity of intra- and extracranial vessels; increased pulsed blood volume variations [1] |

| Effect on Arterial Pressure | Pronounced but mild hypotensive effect [1] | Mild hypotensive effect [1] |

| Effect on Cerebral Oxygenation | Oxygen tension in brain tissue depended mainly on changes in the cerebral circulation rate [1] | Information not specified in the abstract [1] |

Modern Context: Thiamine's Role in Brain Metabolism

The 1976 study describes the physiological effects but does not detail the molecular mechanism. Thiamine's primary role in the brain is as a coenzyme for key enzymes in energy metabolism [2]. The following diagram illustrates this fundamental pathway and how its disruption could logically link to the vasodilatory effects observed in the study.

Proposed mechanism linking thiamine-dependent metabolism to cerebral blood flow.

Contemporary Clinical Relevance

Recent clinical research has shifted focus from this compound's direct vasoactive properties to the role of thiamine (vitamin B1) repletion in critically ill patients, including those with cerebrovascular disease.

- Observational Evidence: A large 2025 retrospective study found that thiamine supplementation in critically ill patients with cerebrovascular disease was associated with a significant reduction in short-term mortality (7, 14, and 28-day) compared to non-users [3].

- Proposed Modern Mechanism: The benefit is now primarily attributed to the correction of a high-energy metabolic deficit in the injured brain, rather than a direct vascular effect. In ischemic brain tissue, neurons struggle to metabolize glucose efficiently. Thiamine administration supports this process by ensuring the activity of key enzymes, potentially improving cell survival and neurological outcomes [3] [2].

- Key Variables: The study suggested that treatment durations longer than 5 days and lower daily doses (under 100 mg) were most consistently associated with improved outcomes [3].

Research Gaps and Future Directions

The information available highlights significant limitations and opportunities for further research:

- Limited Direct Evidence: The 1976 study is the only source providing direct experimental evidence for this compound's action on cerebral vessels. The molecular signaling pathway connecting its metabolic role to vasodilation remains uncharacterized.

- Formulation Specificity: Most modern research investigates thiamine hydrochloride or other salts in critical care. It is unclear if the bromide salt offers unique properties or if the historical findings were specific to that formulation.

- Need for Controlled Trials: The authors of the 2025 study explicitly state that their findings are hypothesis-generating and require confirmation through randomized controlled trials [3].

References

Thiamine bromide vasodilation effect mechanism

Experimental Data & Clinical Evidence

The following table summarizes key findings from studies on thiamine bromide and related forms of thiamine.

| Study Focus / Model | Compound & Dosage | Key Quantitative Findings | Proposed Mechanism / Effect |

|---|

| Cerebral Circulation (Cats) & Hypertension (Patients) [1] | Thiamine-bromide 5-7 mg/kg (IV, cats) 1 ml of 6% solution (IM, patients) | • Lowered tonicity of intra- and extracranial vessels • Increased pulsed blood volume variations in cranial vessels • Mild hypotensive effect | Direct vasodilatory effect on cerebral vessels, potentially via smooth muscle relaxation. | | Gastric/Duodenal Ulcers (Patients) [2] | Thiamine-bromide 20-40 mg/day (IV, 10-20 injections/course) | • Pain disappearance: 53/66 patients after 2-3 injections • Niche disappearance (X-ray): 19/35 patients • Normalized gastric acidity, lowered blood sugar | Analgesic and normalizing effect on autonomic nervous system and local tissue metabolism. | | Septic Shock (Patients) [3] | Thiamine (non-bromide salt) | • Alive & RRT-free: aOR 2.05 (95% CI 1.08–3.90) • Effect in deficient pts: aOR 8.17 (95% CI 1.79–37.22) | Acts as a mitochondrial resuscitator, improving aerobic respiration and reducing oxidative stress, leading to organ protection. |

Proposed Mechanism of Action

While a precise molecular mechanism for this compound's vasodilation is not fully established, current evidence points to a pathway that integrates its biochemical role and physiological effects. The following diagram illustrates this proposed pathway.

Proposed pathway for this compound's vasodilatory and protective effects.

Detailed Experimental Protocols

To facilitate your own research, here are the methodologies from the key studies cited.

1. Protocol: Effect on Cerebral Circulation & Hypertension [1]

- Objective: To investigate the effect of this compound on cerebral hemodynamics and arterial pressure.

- Animal Model: Anesthetized cats with controlled respiration.

- Intervention: Intravenous administration of this compound at 5-7 mg/kg.

- Measurements:

- Cerebral blood flow circulation rate.

- Total arterial pressure.

- Oxygen tension in brain tissues (measured polarographically).

- Pressure in the venous vessels of the brain.

- Human Clinical Component:

- Subjects: Patients with hypertensive disease (essential hypertension).

- Intervention: Intramuscular injection of 1 ml of a 6% this compound solution.

- Measurements: Rheoencephalographic (REG) readings and overall arterial pressure.

2. Protocol: Use in Peptic Ulcer Disease [2]

- Objective: To observe the influence of this compound on gastric and duodenal ulcers.

- Study Design: Clinical observation study.

- Subjects: 66 patients (18 with gastric ulcers, 48 with duodenal ulcers).

- Intervention: Intravenous injections of thiamine-bromide solution at 20-40 mg daily. A full course consisted of 10 to 20 injections. No other concomitant drug or physiotherapy was used.

- Total Dose: Ranged from 60-90 mg to 450-500 mg per patient per course.

- Assessments:

- Patient-reported pain levels (epigastric, hunger, night pain).

- General well-being and dyspeptic symptoms (nausea, vomiting, heartburn, constipation).

- Radiographic (X-ray) examination pre- and post-treatment to assess ulcer "niche".

- Laboratory tests: Reserve alkalinity of plasma, blood sugar levels, and H-ion concentration in urine.

Research Gaps & Future Directions

The available data, while insightful, reveals significant knowledge gaps that present opportunities for further investigation.

- Elucidate the Exact Molecular Target: Is vasodilation a direct effect of thiamine on vascular smooth muscle, an indirect result of improved endothelial metabolism, or mediated by the autonomic nervous system? [2] [4].

- Differentiate Thiamine Salts: It is critical to determine if the vasodilatory action is specific to the bromide salt or a class effect of thiamine. Most modern studies, including those on sepsis, use other salts (e.g., hydrochloride) [3].

- Validate with Modern Methods: The most direct evidence for this compound's cerebral vasodilation comes from a 1976 study [1]. This finding needs replication using contemporary vascular biology techniques and rigorous clinical trial designs.

References

- 1. [Effect of thiamine on cerebral circulation and arterial...] bromide [pubmed.ncbi.nlm.nih.gov]

- 2. - Thiamine for ulcers of the stomach and duodenum bromide [kazanmedjournal.ru]

- 3. administration in septic shock: a post hoc analysis of two... Thiamine [ccforum.biomedcentral.com]

- 4. | Linus Pauling Institute | Oregon State University Thiamin [lpi.oregonstate.edu]

Clinical Pharmacology and Applications

Although modern research is limited, older clinical studies describe investigated uses for thiamine bromide.

| Aspect | Reported Findings from Clinical Studies |

|---|---|

| Cerebral & Vascular Effects | Lowered tonicity of brain blood vessels, increased cerebral blood flow, and a mild hypotensive (blood pressure-lowering) effect [1]. |

| Gastrointestinal Applications | Reduction of pain and dyspeptic symptoms (like vomiting and nausea), and normalization of gastric acidity in patients with stomach and duodenal ulcers [2]. |

| Molecular Structure | The crystal structure consists of independent thiamine cations and bromide anions; thiamine cations adopt the "F-conformation" with intermolecular interactions involving the thiazole ring [3]. |

Core Pharmacology of Thiamine

The following data primarily describes the pharmacology of thiamine as a vital nutrient. The bromide salt is a vehicle for administering the thiamine molecule.

Biochemical Functions and Mechanism of Action

Thiamine's primary active form is Thiamine Pyrophosphate (TPP), an essential coenzyme in cellular energy metabolism [4].

TPP-dependent enzymes connect key metabolic pathways for energy and biosynthesis [4].

Pharmacokinetics and Metabolism

The absorption, distribution, and excretion of thiamine are regulated by specific transport mechanisms [5].

| Process | Key Characteristics |

|---|

| Absorption | • Location: Primarily in the proximal small intestine [5]. • Mechanism: Carrier-mediated active transport at low concentrations (<2 µM); passive diffusion at higher doses [5]. • Phosphorylation: Intestinal mucosal cells contain thiamin pyrophosphokinase to phosphorylate absorbed thiamine [5]. | | Transport & Distribution | • Blood Transport: Most thiamine in serum is protein-bound (mainly to albumin); ~90% of total blood thiamine is in erythrocytes [5]. • Cellular Uptake: Active transport into cells via a soluble thiamine transporter (SLC19A2), which is Na+-dependent and mapped to human chromosome 1q24 [5]. • Tissue Storage: Concentrated in skeletal muscle, heart, brain, liver, and kidneys. Total body store is ~25-30 mg in adults [5]. | | Metabolism | • Activation: Converted to active forms (TPP, ThTP) via phosphorylation [5]. • Catabolism: Thiamine esters are catabolized by thiamin pyrophosphatase to Thiamine Monophosphate (TMP) [5]. | | Elimination | • Route: Excess thiamine is rapidly excreted in urine [5]. • Half-life: Estimated 10-20 days in humans; tissue stores can be depleted within weeks during deficiency [5]. |

Thiamine Deficiency and Relevance

Understanding thiamine deficiency underscores its physiological importance.

- Beriberi: Caused by severe deficiency, affecting cardiovascular ("wet" beriberi), nervous ("dry" beriberi), and gastrointestinal systems [4].

- Wernicke-Korsakoff Syndrome: A neurological disorder often associated with chronic alcoholism and profound thiamine deficiency [4].

- Causes of Deficiency: Inadequate intake, chronic alcoholism, malabsorption syndromes, increased metabolic demands, and excessive loss (e.g., diuretic use) [4].

Interpretation of Available Data

When reviewing the information on this compound, please consider:

- Historical Context: Key clinical studies are from the 1960s-1970s. Modern replication and validation may be needed [1] [2].

- Salt vs. Vitamin: Much pharmacological data describes general thiamine. The specific impact of the bromide counter-ion on overall pharmacology, beyond being a delivery vehicle, is not well-delineated in the available literature.

- Research Gaps: The available search results reveal a lack of recent, high-impact studies specifically on this compound, suggesting it may not be a primary focus of contemporary pharmaceutical research.

References

- 1. [Effect of thiamine on cerebral circulation and arterial...] bromide [pubmed.ncbi.nlm.nih.gov]

- 2. - Thiamine for ulcers of the stomach and duodenum bromide [kazanmedjournal.ru]

- 3. Secondary Weak Interactions in the Crystal Structure of Thiamine ... [link.springer.com]

- 4. | Linus Pauling Institute | Oregon State University Thiamin [lpi.oregonstate.edu]

- 5. , transport and Absorption of metabolism | PPSX thiamin [slideshare.net]

Summary of 1970s Clinical Study on Thiamine Bromide

| Aspect | Experimental Study (on cats) | Clinical Study (on humans) |

|---|---|---|

| Study Focus | Effect on cerebral circulation and arterial pressure [1] | Effect on cerebral circulation and arterial pressure [1] |

| Subjects | Anesthetized cats [1] | Patients with hypertensive disease (essential hypertension) [1] |

| Dosage & Administration | 5-7 mg/kg, intravenously [1] | 1 mL of a 6% solution, intramuscularly [1] |

| Key Findings | - Lowered tonicity of intra- and extracranial vessels [1]

- Increased pulsed blood volume variations in cranial vessels [1]

- Mild hypotensive effect [1]

- Cerebral oxygen tension linked to circulation rate [1] | - Lowered tonicity of intra- and extracranial vessels [1]

- Increased pulsed blood volume variations in cranial vessels [1]

- Pronounced but mild hypotensive effect [1] | | Measurement Techniques | - Cerebral blood flow circulation rate [1]

- Total arterial pressure [1]

- Polarographic measurement of brain tissue oxygen tension [1]

- Pressure in brain's venous vessels [1] | - Rheoencephalographic (REG) readings [1]

- Overall arterial pressure [1] |

Thiamine's Core Mechanisms of Action

The following diagram illustrates the key biochemical and physiological roles of thiamine that form the basis for its clinical effects, including those observed in the 1970s study.

Diagram of thiamine's biochemical pathways and physiological effects. The therapeutic potential of thiamine is rooted in its two primary modes of action [2]:

- Coenzyme Role: Its active form, Thiamine Diphosphate (TPP), is an essential coenzyme in glucose metabolism, critical for cellular energy (ATP) production and the synthesis of key molecules like the neurotransmitter acetylcholine [3] [2].

- Non-Coenzyme Role: Emerging research suggests thiamine and its derivatives may directly participate in cell signaling, including the regulation of acetylcholine function at synapses, which could influence vascular tone and gut motility [2].

References

Thiamine Bromide in Russian Clinical Research: Technical Analysis and Applications

Introduction and Historical Context

Thiamine bromide, a pharmaceutical salt form of vitamin B1, has been extensively investigated in Russian clinical research for decades. This compound represents an important therapeutic variant in the thiamine family, characterized by the replacement of the chloride ion found in conventional thiamine hydrochloride with a bromide ion. Russian medical science has pioneered several unique clinical applications for this compound, particularly in the management of gastrointestinal disorders, neurological conditions, and cardiovascular diseases. The distinct pharmacological profile of this compound, including its potential effects on cerebral circulation and gastric function, has made it a subject of ongoing scientific interest in Russian medical literature.

The research landscape for this compound spans from the mid-20th century to contemporary investigations, reflecting its enduring therapeutic relevance. Russian clinical studies have employed rigorous methodological approaches to elucidate the compound's mechanisms of action, optimal dosing parameters, and clinical efficacy across various patient populations. This comprehensive analysis synthesizes findings from historical and contemporary Russian research to provide drug development professionals with a nuanced understanding of this compound's potential applications and underlying pharmacological properties, supported by structured data presentation and visual representations of key mechanistic pathways.

Clinical Applications and Therapeutic Uses

Gastrointestinal Ulcer Management

Russian clinical research has extensively investigated this compound for managing peptic ulcer disease, with demonstrated effects on pain relief and ulcer healing. A 1963 study conducted at the Kazan Medical Institute examined 66 patients with gastric (18) and duodenal (48) ulcers who received daily intravenous injections of this compound at 20-40 mg doses for 10-20 days. The treatment yielded significant symptomatic improvement, with complete pain disappearance after 2-3 injections in 53 patients (80.3%) and after 4-5 injections in 10 additional patients (15.2%). Dyspeptic symptoms including vomiting, nausea, heartburn, and constipation disappeared completely in 63 patients (95.5%) [1].

The therapeutic efficacy was further evaluated through radiographic examination, which showed complete disappearance of the ulcer niche in 19 of 35 patients (54.3%), reduced niche size in 8 patients (22.9%), and no significant change in the remaining cases. Researchers documented additional metabolic effects including normalized gastric acidity, slight blood sugar reduction, increased plasma reserve alkalinity, and elevated H-ion concentration in urine. The total cumulative dosage ranged from 60-90 mg to 450-500 mg per treatment course, with optimal results observed at 100-300 mg for responsive patients and up to 400 mg for those requiring longer therapy. No adverse reactions were reported across the study population [1].

Neurological and Pediatric Formulations

Russian pharmaceutical science has developed specialized formulations containing this compound for neurological applications. A 2015 research paper detailed a pediatric syrup formulation with neurological activity containing this compound, pyridoxine hydrochloride, cyanocobalamin, and sorbitol as an excipient-free dispersion medium. This formulation was specifically designed for young children, excluding unwanted excipients such as stabilizers, dyes, aromatics, ethanol, and saccharose. The formulation demonstrated good stability over 30 months and exhibited anxiolytic activity in animal studies, suggesting potential for pediatric neurological applications [2].

Table: Clinical Applications of this compound in Russian Medical Research

| Therapeutic Area | Dosage Regimen | Patient Population | Key Outcomes | Study Reference |

|---|---|---|---|---|

| Peptic Ulcer Disease | 20-40 mg IV daily for 10-20 days | 66 patients (18 gastric, 48 duodenal ulcers) | Pain elimination in 95.5%; ulcer disappearance in 54.3% | Kazan Medical Institute, 1963 [1] |

| Hypertension & Cerebral Circulation | 1 mL of 6% solution IM | Patients with essential hypertension | Reduced vessel tonicity; mild hypotensive effect | Farmakol Toksikol, 1976 [3] |

| Pediatric Neurological Formulation | Syrup formulation | Young children (animal studies) | Anxiolytic activity; stable for 30 months | Pharmaciya Journal, 2015 [2] |

Pharmacological Properties and Mechanisms

Cardiovascular and Cerebrovascular Effects

Russian research has elucidated significant cerebrovascular effects of this compound, demonstrating its influence on cerebral hemodynamics and vascular tonicity. A 1976 experimental and clinical study published in Farmakol Toksikol investigated the compound's effects on cerebral circulation and arterial pressure in both animal models and human subjects. In anesthetized cats with controlled respiration, intravenous administration of this compound at 5-7 mg/kg significantly affected cerebral blood flow dynamics, including changes to circulation rate, total arterial pressure, oxygen tension in brain tissues, and pressure in the brain's venous vessels [3].

In clinical evaluation involving patients with essential hypertension, intramuscular administration of 1 mL of a 6% this compound solution resulted in reduced tonicity of both intra- and extracranial vessels while increasing pulsed variations in cerebral blood volume filling. The study documented a mild hypotensive effect and demonstrated that oxygen tension in cerebral vessels primarily depended on changes in cerebral circulation rate. These findings suggest that this compound exerts its cerebrovascular effects through modulation of vascular resistance rather than direct cardiac actions, positioning it as a potential therapeutic option for conditions involving cerebral circulation impairment [3].

Metabolic Interactions and Enzyme Inhibition

The molecular actions of this compound extend to enzymatic processes, particularly through its relationship with thiamine-dependent enzymes. Russian researchers have developed and investigated oxythis compound as a specific inhibitor of thiamine-dependent enzymes, comparing its properties to commercial chloride forms. A 1987 study published in Voprosy Meditsinskoi Khimii demonstrated that the bromide salt offered advantages in synthesis simplicity, higher yield, and superior purity of the final product while exhibiting lower toxicity while maintaining similar antivitamin activity against transketolase and pyruvate dehydrogenase compared to chloride forms [4].

These enzymatic inhibition properties are particularly relevant for investigational applications in metabolic disorders and cancer research, where selective disruption of thiamine-dependent metabolic pathways may offer therapeutic benefits. The structural characteristics of this compound, including intermolecular short contacts involving sulfur and nitrogen atoms of the thiazole ring, contribute to its biological activity and crystal formation properties, as revealed through X-ray crystallography studies [5]. These molecular interactions facilitate the compound's participation in critical biochemical pathways, including carbohydrate metabolism and energy production, which underlie its diverse clinical applications.

Table: Pharmacological Properties of this compound Based on Russian Research

| Pharmacological Parameter | Experimental Model | Dosage/Concentration | Observed Effects | Research Context |

|---|---|---|---|---|

| Cerebral Circulation | Anesthetized cats | 5-7 mg/kg IV | Altered cerebral blood flow dynamics; changed oxygen tension | Experimental study [3] |

| Vascular Tonicity | Human hypertension patients | 1 mL of 6% solution IM | Reduced intra/extracranial vessel tonicity; increased blood volume pulsation | Clinical study [3] |

| Enzyme Inhibition | Comparative biochemical study | N/A | Lower toxicity with maintained antivitamin activity vs. chloride forms | Enzyme inhibition research [4] |

| Metabolic Effects | Peptic ulcer patients | 20-40 mg IV daily | Normalized gastric acidity; reduced blood sugar; increased plasma alkalinity | Clinical observations [1] |

Analytical Methods and Stability Assessment

Quantification Methodologies

Russian analytical research has contributed significantly to thiamine quantification methods, including approaches specifically adapted for this compound. A modified thiochrome method for thiamine analysis has been systematically evaluated, with detailed investigation of critical methodological factors. This approach demonstrates linear standard curves from 10 to 3000 nmol/L, with within-run and between-run coefficients of variation for total thiamin in whole blood of 3.6% and 7.4% respectively. The method showed excellent analytical recovery ranging from 93-109% across low, intermediate, and high thiamine concentrations added to whole blood samples [6].

The research identified several methodological optimizations, including the superiority of acid phosphatase from potato over either α-amylase or acid phosphatase from wheat germ as a dephosphorylating agent. The timing of cyanogen bromide exposure was established as a critical factor in assay performance. Additionally, the study documented previously unreported interference from penicillin derivatives, along with several commonly used diuretic and antiepileptic medications, providing essential methodological considerations for accurate this compound quantification in biological samples [6].

Stability and Formulation Considerations

Russian pharmaceutical sciences have addressed stability profiles of this compound formulations, with implications for product development and quality control. Research has established that samples for thiamine analysis remain stable for two days at room temperature, seven days when refrigerated, and up to two years when frozen. Interestingly, pre-assay freezing increased sample yield by 41% (±29% SD), suggesting potential methodological advantages for certain analytical applications [6].

In formulation development, Russian researchers have created stable syrup formulations containing this compound for pediatric neurological applications. These formulations maintained stability in organoleptic properties, qualitative and quantitative content of all active ingredients, microbiological purity, and technological parameters throughout 30 months of stability testing. The exclusion of problematic excipients such as stabilizers, dyes, aromatics, ethanol, and saccharose while maintaining extended stability represents a significant formulation achievement with particular relevance for pediatric populations [2].

Contemporary Research and Future Directions

Thiamine Status in Special Populations

Contemporary Russian-inspired research continues to investigate thiamine status in various clinical populations, with implications for this compound therapeutics. A 2025 cross-sectional study examined thiamine deficiency prevalence in 113 maintenance hemodialysis patients, revealing an 11.5% deficiency rate. This research employed high-performance liquid chromatography for precise thiamine quantification in whole blood, demonstrating sophisticated analytical approaches consistent with modern standards [7].

The study revealed significant clinical correlations, including positive associations between thiamine levels and iron metabolism markers such as hemoglobin, transferrin saturation, and serum iron. Multivariate regression analysis confirmed that thiamine levels independently correlated with hemoglobin levels, suggesting a potential relationship between thiamine status and anemia in this population. These findings highlight the ongoing relevance of thiamine research in contemporary medical science and suggest potential expanded applications for this compound in managing complications associated with chronic kidney disease and other conditions characterized by similar metabolic disturbances [7].

Molecular Structure and Scientific Implications

Advanced analytical techniques have been applied to characterize the molecular structure of this compound, revealing details with potential implications for its pharmacological activity. X-ray crystallography studies have determined that this compound hydrate crystals display monoclinic structure with specific parameters (a = 12.348, b = 24.852, c = 11.682 Å, β = 113.67°, Z = 4, space group P2₁/c). The crystal structure consists of two crystallographically independent thiamine cations, bromide anions, and water molecules, with thiamine cations adopting the F-conformation [5].

The identification of intermolecular short contacts involving sulfur and nitrogen atoms of the thiazole ring provides insight into potential molecular interaction mechanisms that may underlie the compound's biological activities. These structural characteristics contribute to the compound's physicochemical properties, stability profile, and potentially distinct pharmacological effects compared to other thiamine salts. Understanding these structure-activity relationships at the molecular level represents an important direction for future research and drug development efforts involving this compound and related compounds [5].

Visual Representation of this compound Applications

The following diagram illustrates the primary clinical applications and pharmacological effects of this compound as identified in Russian clinical research:

Diagram: this compound's clinical applications, pharmacological effects, and molecular mechanisms based on Russian clinical research. Solid arrows indicate direct relationships, while dashed arrows represent underlying mechanisms.

Conclusion

Russian clinical research has established this compound as a versatile therapeutic agent with demonstrated efficacy in managing peptic ulcer disease, cerebrovascular disorders, and potential neurological applications. The distinct pharmacological profile of this bromide salt, including its effects on pain perception, cerebral circulation, vascular tonicity, and metabolic processes, positions it as a valuable compound in the therapeutic arsenal. The extensive clinical experience documented in Russian medical literature, complemented by contemporary research methodologies, provides a robust foundation for further investigation and potential expansion of clinical applications.

References

- 1. - Thiamine for ulcers of the stomach and duodenum bromide [kazanmedjournal.ru]

- 2. Child syrup having neurological activity... [pharmaciyajournal.ru]

- 3. [Effect of thiamine on cerebral circulation and arterial...] bromide [pubmed.ncbi.nlm.nih.gov]

- 4. Advantages of oxythis compound as a specific inhibitor of activity of... [pbmc.ibmc.msk.ru]

- 5. Secondary Weak Interactions in the Crystal Structure of Thiamine ... [link.springer.com]

- 6. Factors affecting a cyanogen bromide -based assay of thiamin . [sigmaaldrich.com]

- 7. Frontiers | Assessment of thiamine status and its association with... [frontiersin.org]

HPLC determination of thiamine bromide in pharmaceuticals

Chemical Identity of Thiamine Bromide

To begin, it is crucial to define the analyte. "this compound" can refer to different chemical forms. The table below clarifies the identities based on the search results.

| Property | Thiamine EP Impurity B (Bromide) [1] [2] | Thiamine Hydrobromide [3] |

|---|---|---|

| Chemical Name | 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide | 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium bromide, monohydrobromide |

| Molecular Formula | C₁₁H₁₅N₄OS·Br | C₁₂H₁₇N₄OS·Br·BrH |

| Molecular Weight | 251.3 (Cation) + 79.9 (Br⁻) | 331.23 g/mol (approx.) |

| CAS Number | 7771-57-5 (free base) | 4234-86-0 |

| Synonyms | 2'-Nor Thiamine; Desmethylthiamine | This compound Hydrobromide |

| UNII | - | K971V37HSF |

| Key Difference | The free base form of the thiazolium cation. | The hydrobromide salt form of the molecule. |

Proposed HPLC Method & System Suitability

The following table outlines a potential reversed-phase HPLC method. This is a suggested starting point and requires laboratory validation [4].

| Parameter | Proposed Conditions / Criteria |

|---|---|

| HPLC Mode | Reversed-Phase (RP-HPLC) |

| Column | C18, 150-250 mm x 4.6 mm, 3-5 µm (e.g., Zorbax Eclipse XDB-C18 [5]) |

| Mobile Phase | A: Phosphate buffer (e.g., 25 mM, pH ~3-5) B: Methanol or Acetonitrile | | Elution | Gradient: 5% B to 95% B over 20-30 minutes | | Column Temperature | 25-35°C [6] | | Flow Rate | 0.8 - 1.5 mL/min [6] | | Injection Volume | 5-20 µL | | Detection (UV) | 254 - 270 nm | | System Suitability | Criteria:

- Theoretical Plates (N): > 2000

- Tailing Factor (T): < 2.0

- Relative Standard Deviation (RSD): < 2.0% for peak area and retention time of the standard |

Sample Preparation & Quantification

| Step | Procedure & Considerations |

|---|

| Sample Preparation | 1. Crush & Homogenize: For solid dosage forms, crush and mix tablets to a fine, homogeneous powder. 2. Extract: Weigh an appropriate amount of powder and dissolve/extract in a suitable solvent (e.g., water, diluted mobile phase A). 3. Purify: Use techniques like filtration (0.45 µm or 0.22 µm membrane) or centrifugation to remove particulates and extend column life [4]. 4. Dilute: Dilute the sample to within the calibration curve range. | | Calibration & Quantification | 1. Standards: Prepare a series of standard solutions with known concentrations of high-purity this compound or its salt [1] [2]. 2. Calibration Curve: Inject standards and plot the peak area (or height) against concentration. 3. Quantification: Inject the prepared sample, measure the peak area, and calculate the concentration using the calibration curve [7]. |

Troubleshooting Common Issues

| Issue | Potential Causes | Suggested Solutions |

|---|

| Peak Tailing | - Active silanol sites on column

- Incompatible mobile phase pH | - Use an end-capped C18 column [5]

- Adjust mobile phase pH or add ion-pairing reagents | | Poor Resolution | - Incorrect mobile phase strength

- Column degradation or contamination | - Optimize gradient program [6]

- Flush and regenerate the column; use a guard column | | Retention Time Drift | - Mobile phase composition or pH change

- Column temperature fluctuation | - Prepare fresh mobile phase consistently

- Ensure column oven temperature is stable | | Noise or Drifting Baseline | - Contaminated mobile phase or column

- Air bubbles in detector | - Use high-purity reagents; clean or replace column

- Degas mobile phases; purge detector cell |

Workflow Visualization

The following diagrams, created with Graphviz, illustrate the key experimental and data analysis processes.

Key Considerations for Method Development

- Column Selection: The column is a critical factor. Automated column-switching systems can efficiently scout different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for this compound and its potential impurities [5] [4].

- Systematic Optimization: Once initial conditions are set, use a systematic approach to optimize factors like gradient profile, temperature, and flow rate. Advanced approaches like Artificial Neural Network–Genetic Algorithm (ANN-GA) modeling can be highly effective for efficiently finding the optimal combination of parameters for separating complex mixtures [6].

- Interpreting the Chromatogram: A well-separated peak for this compound should have a symmetrical shape (Gaussian) and a stable baseline [7]. The retention time is used for identification, and the peak area is used for quantification. Always compare against a certified reference standard.

References

- 1. EP Impurity B ( Thiamine ) | SynZeal Bromide [synzeal.com]

- 2. EP Impurity B Thiamine | CAS No... | Simson Bromide Limited Pharma [simsonpharma.com]

- 3. UNII - K971V37HSF [precision.fda.gov]

- 4. Development Steps | Thermo Fisher Scientific - US HPLC Method [thermofisher.com]

- 5. Columns - HPLC column selectivity measurements of more than... HPLC [hplccolumns.org]

- 6. Evolving neural network optimization of cholesteryl ester separation... [pmc.ncbi.nlm.nih.gov]

- 7. How to Read HPLC - Professional Data Column Hardware... HPLC [uhplcs.com]

Comprehensive Analytical Methods for Thiamine Bromide Quantification: Application Notes and Protocols

Introduction to Thiamine Bromide Analysis

This compound, a salt form of vitamin B1, presents unique analytical challenges due to its ionic character, susceptibility to degradation, and frequent presence in complex matrices including pharmaceutical formulations and biological samples. The quantitative determination of this compound is essential for pharmaceutical quality control, clinical assessment of nutritional status, and research applications. Analytical methods for this compound have evolved significantly from early spectrophotometric approaches to sophisticated chromatographic and sensing techniques that offer enhanced specificity and sensitivity. Each method offers distinct advantages and limitations, making method selection dependent on the specific application requirements, available instrumentation, and matrix complexity. These methods leverage various properties of this compound including its cationic character, UV absorbance characteristics, and ability to be converted to fluorescent derivatives, enabling researchers to select the most appropriate methodology based on their specific analytical needs and available resources.

The historical development of thiamine analysis reveals a progression from basic spectrophotometric methods to increasingly sophisticated techniques that address the compound's analytical challenges. Early methods described in the 1960s employed differential spectrophotometry for this compound determination, focusing on percent content quantification with high accuracy [1]. As methodologies advanced, amperometric titration approaches were developed that utilized the halide salt of the preparation, offering improved specificity over earlier methods that were often laborious and insufficiently selective [2]. Modern techniques have expanded to include HPLC with various detection methods, Forster resonance energy transfer (FRET)-based sensing, and biologically-inspired recognition systems, each addressing specific limitations in selectivity, sensitivity, or applicability to complex matrices.

Analytical Challenges and Method Overview

This compound analysis presents several methodological challenges that influence technique selection and development. The compound's cationic nature and high water solubility complicate extraction and separation from complex matrices. Additionally, its UV absorbance at 242 nm exhibits a relatively low extinction coefficient and lacks specificity due to interference from other UV-absorbing compounds commonly found in biological and pharmaceutical samples [3]. These limitations have driven the development of alternative detection strategies, primarily focusing on derivatization approaches that enhance both sensitivity and selectivity. The need for accurate quantification across diverse sample types—from pharmaceutical preparations to clinical specimens and environmental samples—has further stimulated methodological innovation to address varying concentration ranges and matrix effects.

A diverse array of analytical techniques has been developed to address these challenges, each with distinct operational characteristics and applications. The following table summarizes the principal methods used for this compound quantification, highlighting their key features and optimal use cases:

Table: Overview of Analytical Methods for this compound Quantification

| Method | Detection Principle | Key Features | Optimal Use Cases |

|---|---|---|---|

| HPLC with Fluorescence Detection | Thiochrome fluorescence after post-column derivatization | High specificity and sensitivity | Pharmaceutical quality control, complex matrices |

| FRET-based Sensing | Energy transfer between CDs and AgNPs | Minimal sample preparation, rapid analysis | Rapid screening, supplement analysis |

| Spectrophotometric Methods | UV absorbance or derivative formation | Simple instrumentation, cost-effective | High-concentration pharmaceutical formulations |

| Amperometric Titration | Electrochemical detection of halide ion | Specific to bromide salt form | Pharmaceutical raw material testing |

| Microbiological Assays | Microbial growth dependence | High biological relevance | Bioavailable thiamine in food products |

The selection of an appropriate analytical method must consider multiple factors including required sensitivity, sample matrix complexity, available instrumentation, and throughput requirements. For instance, while HPLC methods offer exceptional separation capabilities and sensitivity, they require significant instrumentation and methodological development [4] [3]. In contrast, spectrophotometric approaches provide simplicity but may lack the specificity needed for complex matrices. Recent advances in nanomaterial-based sensing and biomolecule recognition systems offer promising alternatives that combine sensitivity with operational simplicity, potentially expanding applications to point-of-care testing and field-deployable analysis [5] [3].

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography has emerged as the reference methodology for this compound quantification in complex matrices due to its exceptional separation capabilities and versatility in detection options. The fundamental principle involves reverse-phase separation using C18 columns with ion-pairing agents to address the cationic nature of this compound, which would otherwise exhibit poor retention. The most sensitive approaches employ fluorescence detection following post-column derivatization, where thiamine is oxidized to highly fluorescent thiochrome, providing significantly enhanced specificity and sensitivity compared to UV detection alone [3]. This approach effectively separates thiamine from interfering compounds in complex matrices, enabling accurate quantification even in challenging sample types such as biological fluids, multivitamin preparations, and food products.

Table: HPLC Operational Parameters for this compound Quantification

| Parameter | Configuration 1 | Configuration 2 | Configuration 3 |

|---|---|---|---|

| Column Type | C18 ODS (250 × 4.60 mm, 5µm) [4] | Atlantis T3 C18 (150 mm × 4.6 mm, 5µm) [6] | Polymeric poly(divinyl)benzene [3] |

| Mobile Phase | Methanol-water with ion-pair reagent [4] | PIC solution-methanol-acetic acid (700:300:4, v/v/v) [6] | Variable methanol/aqueous buffers |

| Detection Method | Fluorescence (post-column derivatization) [4] | UV detection at 275 nm [6] | Fluorescence (λex 360 nm/λem 450 nm) [3] |

| Linear Range | 200-1000 ppb [4] | Not specified | Not specified |

| Key Applications | Seaweed analysis [4] | Multicomponent tablets [6] | Biological samples [3] |

A detailed protocol for HPLC analysis with fluorescence detection begins with sample preparation involving acid hydrolysis typically using 0.1N HCl at 80°C for 30 minutes, followed by enzymatic treatment with takadiastase (10% in 2.5M sodium acetate) at 37°C overnight to convert phosphorylated esters to free thiamine [4]. The chromatographic separation employs a C18 column with a mobile phase consisting of methanol-water mixtures containing ion-pairing agents such as 1-hexanesulfonate sodium salt. For detection, an online derivatization system introduces an alkaline potassium ferricyanide solution (0.001M in 0.375M NaOH) to oxidize thiamine to thiochrome, which is then detected fluorometrically at excitation/emission wavelengths of 360/450 nm [4] [3]. This method achieves excellent accuracy with recovery rates of approximately 99% for thiamine and high precision with relative standard deviations typically below 2% [4].

The application of HPLC to pharmaceutical analysis demonstrates its versatility for multicomponent formulations. For simultaneous determination of thiamine with other active pharmaceutical ingredients such as metamizole and pyridoxine in tablet formulations, isocratic elution with a mobile phase consisting of PIC solution-methanol-acetic acid (700:300:4, v/v/v) with UV detection at 275 nm has been successfully employed [6]. This approach highlights HPLC's capacity for efficient separation of thiamine from other formulation components, providing accurate quantification without interference. The validation of such methods demonstrates excellent linearity (r>0.999), precision, and accuracy, meeting regulatory requirements for pharmaceutical quality control [6].

HPLC Workflow Visualization

Modern Sensing Approaches

FRET-Based Detection Systems

Förster resonance energy transfer (FRET) systems represent a innovative approach for thiamine detection that offers advantages in simplicity, rapid analysis, and minimal sample preparation compared to traditional chromatographic methods. These systems utilize carbon dots (CDs) as energy donors and citrate-stabilized silver nanoparticles (AgNPs) as energy acceptors, creating a highly sensitive nanoparticle-based sensing platform [5]. The fundamental mechanism involves efficient energy transfer from excited CDs to AgNPs when in close proximity (typically <10 nm), resulting in significant quenching of CD photoluminescence. When thiamine is introduced, it impairs the FRET process by interacting with the nanoparticle system, thereby restoring CD emission in a concentration-dependent manner that enables quantitative thiamine determination [5]. This approach leverages the exceptional physicochemical properties of nanomaterials, including high surface-to-volume ratios, tunable optical characteristics, and enhanced quenching capabilities, to achieve sensitive and selective detection.

The development of an optimized FRET sensing platform requires careful nanoparticle synthesis and system characterization. AgNPs are synthesized via microwave-assisted aqueous synthesis using silver nitrate and sodium citrate tribasic dihydrate, with optimal conditions identified as 12.5 min microwave reaction time at 100°C, Ag molar ratio of 0.72, and pH 8.28 through central composite orthogonal design [5]. Simultaneously, CDs are prepared by thermal decomposition of citric acid and ethylenediamine at 260°C for 5 hours, followed by dialysis purification [5]. The completed FRET system exhibits excellent analytical performance for thiamine detection in multivitamin supplements, with a determination coefficient (R²) of 0.952 and relative error of prediction of 11%. This system demonstrates particular utility for rapid screening applications where traditional chromatographic methods may be too time-consuming or resource-intensive.

Advanced Detection Strategies

Beyond FRET approaches, several innovative methodologies have been developed to address specific analytical challenges in this compound quantification. Chemometric analysis of photoluminescence kinetic data and excitation-emission matrices using unfolded partial least-squares (U-PLS) with residual bilinearization (RBL) provides the second-order advantage, enabling accurate thiamine quantification even in the presence of uncalibrated interferents [5]. This approach is particularly valuable for multivitamin supplement analysis where multiple compounds with similar spectral characteristics may coexist. Additionally, biological recognition elements such as periplasmic binding proteins expressed in E. coli have been employed in formats analogous to immunomagnetic separation, where protein-conjugated magnetic beads selectively bind thiamine for subsequent detection [3]. These systems leverage the inherent specificity of biological recognition while maintaining compatibility with sensitive detection methodologies.

The application of electrochemical techniques for this compound quantification includes amperometric titration methods that specifically detect the bromide counterion [2]. This approach offers advantage for pharmaceutical quality control of the bromide salt form, providing specificity based on halide detection rather than the thiamine moiety itself. While less commonly employed than spectroscopic methods, electrochemical techniques provide complementary selectivity and can be implemented with relatively simple instrumentation. Another historically significant method includes differential spectrophotometric determination, which was developed to determine percent content with high accuracy [1]. Though many of these specialized methods have been largely superseded by chromatographic techniques, they remain relevant for specific applications where their particular selectivity or simplicity provides analytical advantages.

Traditional and Specialized Assays

Thiochrome-Based Fluorometric Methods

The thiochrome fluorescence method represents a foundational approach for thiamine quantification that continues to be widely employed, particularly in standardized analytical protocols. This method leverages the chemical conversion of thiamine to highly fluorescent thiochrome through oxidation under alkaline conditions, typically using potassium ferricyanide as the oxidizing agent [3]. The fundamental chemical transformation involves the formation of thiochrome, which exhibits intense blue fluorescence with characteristic excitation and emission maxima at 360 nm and 450 nm, respectively, providing significantly enhanced sensitivity and specificity compared to direct UV detection [3]. This method has been extensively optimized and validated for various matrices, with demonstrated linearity from 10 to 3000 nmol/L in whole blood analysis, within-run and between-run coefficients of variation of 3.6% and 7.4% respectively, and analytical recoveries ranging from 93-109% [7].

A detailed protocol for thiochrome-based thiamine determination begins with sample hydrolysis and dephosphorylation steps to convert all thiamine forms to the free vitamin. Acid phosphatase from potato has been shown superior to either α-amylase or acid phosphatase from wheat germ as a dephosphorylating agent [7]. The critical oxidation reaction is performed using alkaline potassium ferricyanide, with precise timing of cyanogen bromide exposure identified as crucial for reproducible results [7]. Sample pretreatment through pre-assay freezing has been demonstrated to increase yield by 41% (±29% SD), while stability studies indicate samples remain stable for two days at room temperature, seven days refrigerated, and up to two years when frozen [7]. This well-characterized stability profile facilitates practical implementation in analytical laboratories with varying sample processing schedules.

Practical Considerations and Interferences

The implementation of thiochrome-based methods requires careful attention to potential analytical interferents that may compromise accuracy. Previously unreported interference has been observed with penicillin derivatives, as well as several commonly used diuretic and antiepileptic medications [7]. These findings highlight the importance of method validation for specific sample matrices, particularly in clinical analysis where medication use may be prevalent. The thiochrome method has demonstrated suitability for population screening applications, with throughput capabilities of approximately 200 samples weekly at a cost of approximately $0.20 per sample [7], making it economically viable for large-scale nutritional assessment programs.

Table: Comparison of Detection Techniques for this compound

| Parameter | Thiochrome Fluorescence | FRET Sensing | UV Detection | Amperometric Titration |

|---|---|---|---|---|

| Sensitivity | High (nM range) [7] | Moderate [5] | Low (µM range) [3] | Moderate [2] |

| Selectivity | Moderate [3] | High with chemometrics [5] | Low [3] | High (bromide-specific) [2] |

| Sample Throughput | Moderate (200 samples/week) [7] | High | High | Low |

| Cost per Sample | Low (~$0.20) [7] | Moderate | Low | Moderate |

| Key Limitations | Interference from medications [7] | Method development complexity | Matrix interference | Limited to bromide salt form [2] |

Microbiological assays provide an alternative approach that measures biologically available thiamine using microorganisms that require thiamine for growth, such as Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae, or Phycomyces blakesleeanus [3]. These methods offer exceptional sensitivity with low limits of detection but require multiple days to yield results and may respond to thiamine precursors and fragments in addition to intact thiamine. Another specialized approach is the erythrocyte transketolase activity (ETKA) assay, which measures the functional status of thiamine in clinical samples by comparing transketolase enzyme activity before and after the addition of exogenous thiamine pyrophosphate [3]. This functional assessment provides clinically relevant information about thiamine status beyond mere concentration measurements, particularly for detecting marginal deficiency states.

Method Selection and Conclusion

Strategic Method Selection

The selection of an appropriate analytical method for this compound quantification requires careful consideration of multiple factors, including required sensitivity, sample matrix complexity, available instrumentation, and analytical throughput requirements. For pharmaceutical quality control applications involving multicomponent formulations, HPLC with UV or fluorescence detection provides robust, reproducible results with minimal interference [6]. For biological matrices with complex interferents, the enhanced specificity of HPLC with post-column derivatization and fluorescence detection is preferable despite requiring more extensive sample preparation [3]. When maximum sensitivity is required, particularly for trace analysis in environmental or biological samples, FRET-based methods with chemometric analysis [5] or sophisticated microbiological assays [3] may be necessary despite their greater methodological complexity.

Emerging methodologies continue to address limitations of traditional approaches, particularly regarding analysis time, cost, and technical requirements. FRET-based sensing systems represent a promising direction, offering minimal sample preparation, rapid analysis, and compatibility with high-throughput screening applications [5]. The integration of chemometric analysis with advanced optical sensing provides the second-order advantage, enabling accurate quantification even with uncalibrated interferents [5]. Similarly, the development of biological recognition systems using engineered binding proteins offers potentially transformative approaches for point-of-care testing and resource-limited settings [3]. These innovations continue to expand the applications and accessibility of accurate this compound quantification across diverse fields including pharmaceutical sciences, clinical diagnostics, and nutritional epidemiology.

Method Implementation Framework

References

- 1. Differential spectrophotometric determination of this compound [link.springer.com]

- 2. Determination of thiamine by the bromide ... | Semantic Scholar method [semanticscholar.org]

- 3. analysis Thiamine [thiamine.dnr.cornell.edu]

- 4. and Evaluation of Quantification and Riboflavin in Marine... Thiamine [biomedpharmajournal.org]

- 5. Exploring Distinct Second-Order Data Approaches for Thiamine ... [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination Of Metamizole , Thiamin And Pyridoxin In... [semanticscholar.org]

- 7. Factors affecting a cyanogen bromide -based assay of thiamin . [sigmaaldrich.com]

Comprehensive Application Notes and Protocols: Chromatographic Analysis of Thiamine Bromide

Introduction to Thiamine Bromide Analysis

Thiamine (vitamin B₁) is an essential water-soluble vitamin that plays a critical role in carbohydrate metabolism and neurological function. In pharmaceutical formulations, thiamine is often stabilized as its bromide salt to enhance shelf-life and bioavailability. The chromatographic analysis of this compound presents unique challenges due to its high polarity, water solubility, and sensitivity to various environmental factors including pH, temperature, and light. These application notes provide detailed protocols for the accurate quantification of this compound in pharmaceutical formulations using reversed-phase high-performance liquid chromatography (RP-HPLC) with both UV and fluorescence detection.

The analytical methods described herein have been optimized for precision, accuracy, and sensitivity to meet regulatory requirements for pharmaceutical quality control. Thiamine's inherent properties necessitate specific analytical considerations: its cationic character requires ion-pair chromatography for adequate retention, its limited UV absorbance at 242-245 nm benefits from alternative detection strategies, and its susceptibility to degradation mandates stability-indicating methods. This document comprehensively addresses these challenges through robust methodologies validated according to International Conference on Harmonization (ICH) guidelines.

Analytical Principles

Chemical Properties of this compound

This compound consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with the bromide salt form enhancing the compound's stability and solubility. The molecule possesses a quaternary ammonium group that confers permanent positive charge across the entire pH range used in reversed-phase chromatography. This characteristic significantly impacts its chromatographic behavior, typically resulting in poor retention on conventional C18 stationary phases without the use of ion-pairing reagents. The molecular structure features aromatic systems that provide UV absorption maxima at 242-245 nm and 268 nm, though with relatively low molar extinction coefficients that can limit detection sensitivity.

Thiamine undergoes pH-dependent degradation, with maximum stability observed in acidic conditions (pH 2-4) and significant degradation occurring under alkaline conditions. When oxidized in alkaline solution, thiamine is converted to highly fluorescent thiochrome, which provides the basis for highly sensitive fluorescence detection methods. This transformation represents a key strategy for improving detection limits when analyzing thiamine in complex matrices or at low concentrations. The phosphate esters of thiamine (mono-, di-, and triphosphate) exhibit varying polarities but share the same core chromophore, enabling simultaneous detection after chromatographic separation.

Chromatographic Separation Mechanisms

The analysis of this compound primarily employs reversed-phase ion-pair chromatography to address the challenge of retaining this highly polar cation on conventional hydrophobic stationary phases. In this mechanism, alkyl sulfonate reagents such as sodium hexanesulfonate or sodium heptanesulfonate are added to the mobile phase, where they form ion pairs with the positively charged quaternary ammonium group of thiamine. These ion pairs exhibit significantly increased hydrophobicity compared to the free thiamine cation, resulting in enhanced retention on C18 columns and improved peak shape.

The separation efficiency in thiamine analysis is influenced by several critical factors:

- Ion-pair reagent chain length: Longer alkyl chains (e.g., heptanesulfonate vs. hexanesulfonate) increase retention but may prolong analysis time

- Mobile phase pH: Acidic conditions (pH 2.5-4.0) protonate residual silanols on the stationary phase and maintain consistent ionization state

- Organic modifier content: Methanol or acetonitrile percentages control elution strength and separation selectivity

- Column temperature: Elevated temperatures (30-40°C) improve mass transfer and peak efficiency

The hydrophobic sub-structures of thiamine, particularly the pyrimidine and thiazole rings, provide some inherent retention on reversed-phase columns, but this is insufficient for adequate separation without ion-pairing agents. The optimal chromatographic conditions balance sufficient retention for resolution from matrix components with reasonable analysis time through careful adjustment of these parameters.

HPLC-UV Analysis Protocol

Materials and Equipment

The HPLC-UV method for this compound analysis requires specific reagents, reference standards, and instrumentation to ensure accurate and reproducible results. The following materials are essential: Thiamine hydrochloride or bromide reference standard of known purity (preferably USP or EP grade), HPLC-grade water (18.2 MΩ·cm resistivity), HPLC-grade methanol, ion-pairing reagents (sodium-1-hexanesulfonate or sodium heptanesulfonate), glacial acetic acid, triethylamine or diethylamine for pH adjustment, and trichloroacetic acid for sample preparation. For pharmaceutical formulations, additional excipients may be present but should not interfere with the analysis when using the specified chromatographic conditions.

The required equipment includes: HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis detector capable of dual-wavelength monitoring; chromatographic data system for data acquisition and processing; Waters Xterra MS C18 column (4.6 × 150 mm, 5 μm) or equivalent C18 column stable in low pH mobile phases; guard column with similar chemistry to the analytical column; pH meter with accuracy of ±0.01 units; ultrasonic bath for mobile phase degassing; vacuum filtration apparatus with 0.45 μm nylon or PVDF membranes; and analytical balance with 0.1 mg sensitivity. The method has been optimized for isocratic elution to provide robust operation and minimal system configuration requirements [1].

Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible retention times and consistent chromatographic performance. The mobile phase consists of two components: Mobile Phase A (buffer solution) and Mobile Phase B (methanol). To prepare 1 liter of Mobile Phase A, accurately weigh 1.52 g of sodium-1-hexanesulfonate (8.0 mM final concentration) and transfer to a 1-liter volumetric flask. Add approximately 800 mL of HPLC-grade water and mix until completely dissolved. Add 7.5 mL of glacial acetic acid and 100 mL of HPLC-grade methanol, then mix thoroughly. Adjust the pH to 3.0 using diethylamine (approximately 1.5-2.0 mL required) with constant stirring. Dilute to volume with HPLC-grade water and mix thoroughly. Filter the solution through a 0.45 μm membrane under vacuum and degas by sonication for 10 minutes before use.

The final mobile phase for the isocratic method is prepared by mixing Mobile Phase A and Mobile Phase B in the ratio of 80:20 (v/v). The inclusion of a small percentage of methanol (approximately 5% of the final concentration) in the aqueous component helps prevent precipitation of the ion-pair reagent and improves peak shape. The prepared mobile phase should be used within 48 hours when stored at room temperature, as microbial growth or pH changes may affect chromatographic performance. For systems with low-pressure mixing, the two components can be combined in the specified ratio directly by the instrument, provided both are properly filtered and degassed [2] [1].

Sample Preparation

Accurate sample preparation is essential for reliable this compound quantification in pharmaceutical formulations. For solid dosage forms (tablets, capsules), finely powder and homogenize not less than 20 units. Accurately weigh a portion of the powder equivalent to approximately 50 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of 0.1M hydrochloric acid, sonicate for 15 minutes with occasional shaking, then dilute to volume with the same acid solution. Filter through a 0.45 μm syringe filter, discarding the first 5 mL of filtrate.

For liquid formulations (injections, syrups), accurately measure a volume equivalent to 50 mg of this compound and transfer to a 100 mL volumetric flask. Dilute to volume with 0.1M hydrochloric acid and mix thoroughly. If the sample contains interfering excipients or exhibits matrix effects, employ a cleanup procedure using solid-phase extraction with a mixed-mode cation exchange cartridge. For complex matrices requiring enzymatic digestion, add 500 mg of takadiastase enzyme (11.90 mg/mL concentration) after pH adjustment to 4.5 with 2M sodium acetate and incubate in a water bath for 3 hours at 50°C to hydrolyze phosphate esters [1]. Protect all solutions from light throughout the preparation procedure to prevent photodegradation.

Chromatographic Conditions and System Suitability

The chromatographic separation is performed under isocratic conditions with careful control of operating parameters to ensure system suitability. The specific conditions are: mobile phase consisting of buffer-methanol (80:20, v/v) as described in Section 3.2; flow rate of 1.0 mL/min; column temperature maintained at 30°C; injection volume of 100 μL; detection wavelengths of 245 nm for thiamine with a switch to 268 nm if riboflavin is also being analyzed; and run time of 12 minutes. The this compound peak typically elutes at approximately 5.5-6.5 minutes under these conditions, though exact retention times may vary based on column age and mobile phase batch.

Prior to sample analysis, system suitability must be verified using a standard solution containing this compound at the target concentration (typically 50 μg/mL). The system is considered suitable when the following criteria are met: retention factor (k) for this compound between 2.0 and 5.0; theoretical plate count (N) not less than 5000 per column; tailing factor (T) not more than 1.5; and relative standard deviation of peak areas for six replicate injections not more than 2.0%. The method's specificity should be confirmed by demonstrating baseline separation from any known degradation products or formulation excipients, with resolution not less than 1.5 between this compound and the closest eluting peak [1].

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

| Parameter | Specification | Acceptance Criteria |

|---|---|---|

| Column | Waters Xterra MS C18 (4.6 × 150 mm, 5 μm) | - |

| Mobile Phase | Buffer:MeOH (80:20, v/v) | - |

| Buffer Composition | 8.0 mM sodium hexanesulfonate, pH 3.0 with diethylamine | - |

| Flow Rate | 1.0 mL/min | ±0.1 mL/min |

| Column Temperature | 30°C | ±2°C |

| Injection Volume | 100 μL | ±5% |

| Detection Wavelength | 245 nm | - |

| Retention Time | 5.5-6.5 minutes | RSD ≤ 2% |

| Theoretical Plates | >5000 | - |

| Tailing Factor | <1.5 | - |

HPLC with Fluorescence Detection Protocol

Thiochrome Derivatization Procedure

The conversion of thiamine to its highly fluorescent oxidation product, thiochrome, provides significantly enhanced sensitivity and selectivity compared to UV detection. The derivatization process involves the alkaline oxidation of thiamine, which can be performed either as a pre-column or post-column reaction. For pre-column derivatization, transfer 5.0 mL of the extracted sample solution to a 15 mL centrifuge tube protected from light. Add 1.0 mL of alkaline potassium ferricyanide reagent (prepared by dissolving 100 mg of potassium ferricyanide in 100 mL of 15% sodium hydroxide solution) and mix thoroughly. Allow the reaction to proceed for exactly 2 minutes, then quench by adding 1.0 mL of 10% hydrochloric acid. Alternatively, cyanogen bromide can be used as the oxidizing agent, though it requires additional safety precautions due to its high toxicity [3] [4].

For post-column derivatization, the oxidation is performed after chromatographic separation but before detection, using a reaction coil installed between the column outlet and the fluorescence detector. This approach offers advantages of automation and reduced sample manipulation. Prepare the derivatization reagent as a 0.1% (w/v) solution of potassium ferricyanide in 1.5M sodium hydroxide. Using a second HPLC pump, deliver this reagent at a flow rate of 0.3 mL/min to mix with the column effluent via a T-connector. Pass the combined stream through a knitted reaction coil (maintained at 40°C) with a volume of 1.0 mL to allow complete derivatization before detection. The post-column method provides superior reproducibility with RSD values typically below 1.5% and is particularly suitable for high-throughput applications [3].

Chromatographic Conditions for Thiochrome Separation

The separation of thiochrome derivatives requires specific chromatographic conditions to maintain the stability of the fluorescent products and achieve optimal resolution. Use a reversed-phase column with enhanced stability at alkaline pH, such as a polymeric poly(divinylbenzene) stationary phase, which better withstands the high pH needed to maintain thiochrome fluorescence compared to silica-based columns. If using conventional silica-based C18 columns, employ a neutral to slightly acidic mobile phase (pH 6.0-7.0) with post-column alkalization to preserve column lifetime. The mobile phase consists of 50 mM sodium phosphate buffer (pH 6.5) and acetonitrile in a ratio of 85:15 (v/v), delivered isocratically at a flow rate of 1.2 mL/min [4].

Maintain the column temperature at 35°C and use an injection volume of 50 μL. For fluorescence detection, set the excitation wavelength to 365 nm and the emission wavelength to 435 nm. Under these conditions, thiochrome (from thiamine) typically elutes at 6.5-7.5 minutes. When analyzing phosphate esters of thiamine (mono-, di-, and triphosphate), a gradient elution may be necessary to resolve all compounds within a reasonable time. In such cases, start with 100% of the phosphate buffer-acetonitrile mixture (95:5) and gradually increase the organic modifier to 20% over 15 minutes. This approach successfully separates all four thiamine compounds within 15 minutes with baseline resolution, enabling comprehensive analysis of thiamine and its metabolites in biological matrices [3] [5].

Table 2: Analytical Performance Characteristics of this compound Methods

| Performance Parameter | HPLC-UV Method | HPLC-Fluorescence Method |

|---|---|---|

| Linear Range | 0.1-100 μg/mL | 0.001-10 μg/mL |

| Limit of Detection | 0.5 ng/injection | 0.02 ng/injection |

| Limit of Quantification | 1.5 ng/injection | 0.05 ng/injection |

| Precision (RSD) | ≤2.0% | ≤1.5% |

| Accuracy (% Recovery) | 97-98% | 99-101% |

| System Suitability | Resolution >1.5 | Resolution >2.0 |

| Analysis Time | 12 minutes | 15 minutes |

Method Validation Protocol

Validation Parameters and Acceptance Criteria

The chromatographic methods for this compound analysis must be thoroughly validated to demonstrate suitability for intended applications in pharmaceutical quality control. The validation protocol includes assessment of the following parameters with specified acceptance criteria: Specificity - The method should demonstrate baseline separation of this compound from all potential impurities and degradation products with resolution not less than 1.5. Forced degradation studies should show no interference with the principal peak. Linearity - The method should exhibit a linear response over the concentration range of 50-150% of the target concentration, with a correlation coefficient (r) not less than 0.999 and y-intercept not significantly different from zero [6].

Accuracy - Determined by recovery studies using spiked samples at three concentration levels (80%, 100%, 120% of target), with mean recovery between 98-102% and RSD not more than 2.0%. Precision - Both repeatability (intra-day precision, n=6) and intermediate precision (inter-day precision, different analysts/instruments, n=6) should demonstrate RSD not more than 2.0%. Detection and Quantitation Limits - Typically determined using signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOD should be ≤0.5 ng/injection and LOQ ≤1.5 ng/injection for UV detection, with significantly lower values for fluorescence detection. Robustness - Deliberate, small variations in method parameters (mobile phase pH ±0.2 units, organic content ±2%, temperature ±5°C, flow rate ±0.1 mL/min) should not significantly affect chromatographic performance [1] [6].

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the chromatographic method. Expose this compound standard and sample solutions to various stress conditions to generate degradation products, then demonstrate separation of these degradation products from the main peak. The specific stress conditions include: Acidic hydrolysis - Treat with 0.1M HCl at 60°C for 4 hours; Basic hydrolysis - Treat with 0.1M NaOH at room temperature for 2 hours; Oxidative degradation - Treat with 3% H₂O₂ at room temperature for 6 hours; Thermal degradation - Expose solid powder to 60°C for 30 days; and Photodegradation - Expose solution to UV light (254 nm) for 24 hours [7].

After each stress treatment, analyze the samples and compare the chromatograms with untreated controls. This compound is particularly susceptible to basic hydrolysis and thermal degradation, which typically result in 10-20% degradation under the specified conditions. The method should be able to resolve the principal degradation products, which may include thiazole and pyrimidine derivatives resulting from cleavage of the methylene bridge. The peak purity of this compound in stressed samples should be confirmed using photodiode array detection (purity angle less than purity threshold) to demonstrate the absence of co-eluting degradation products. These studies provide critical evidence that the method can accurately quantify this compound in the presence of its degradation products, fulfilling regulatory requirements for stability-indicating methods [7].

Stability-Indicating Analysis and Forced Degradation